Crystal structure and coordination chemistry of D-glucaric acid aluminium salt
Crystal structure and coordination chemistry of D-glucaric acid aluminium salt
The Coordination Architecture of D-Glucaric Acid Aluminium Salts: A Structural and Mechanistic Whitepaper
Executive Summary
The coordination chemistry of hard metal ions with polyhydroxylated dicarboxylic acids represents a critical frontier in bioinorganic chemistry, drug development, and advanced materials science. D-glucaric acid (saccharic acid), a highly functionalized aldaric acid, serves as an exceptional chelator for Aluminum(III). This whitepaper provides an in-depth technical analysis of the crystal structure, solution-state speciation, and thermodynamic assembly of the D-glucaric acid aluminium salt. By bridging crystallographic data with Density Functional Theory (DFT) and field-proven synthetic methodologies, this guide equips researchers with the mechanistic insights required to synthesize, isolate, and validate these complex binuclear architectures.
The Al(III)–Aldaric Acid Coordination Paradigm
Aluminum(III) is a quintessential "hard" Lewis acid, characterized by a small crystal radius (0.675 Å) and a high charge density, which dictates a strong thermodynamic preference for negatively charged, hard oxygen donors[1]. In biological and synthetic systems, Al(III) typically adopts a coordination number of VI, forming octahedral geometries[1].
D-glucaric acid is a six-carbon aldaric acid featuring two terminal carboxylic acid groups and four secondary hydroxyl groups. In its crystalline state, the uncoordinated acid adopts a bent conformation to alleviate destabilizing eclipsed 1,3-hydroxyl interactions[2]. When introduced to Al(III), the molecule's oxygen-rich backbone provides a highly flexible, multi-dentate chelation platform. However, the exact coordination mode is highly sensitive to the protonation state of the ligand, which is governed by the pH of the environment.
Crystallographic Architecture of the Dimeric Core
The definitive structural elucidation of the Al(III)-glucarate system was achieved through the isolation and X-ray crystallographic characterization of the solid potassium salt, formulated as K₂[[Al(LH₋₂)(H₂O)]₂]·H₂O [3].
In this formula, the neutral D-glucaric acid is denoted as H₂L. The notation LH₋₂ indicates a highly deprotonated state where the ligand has lost four protons in total: two from the terminal carboxylic acids, and two from the secondary hydroxyl groups.
The crystal structure reveals a remarkable binuclear (dimeric) assembly driven by specific regioselective coordination:
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Hexacoordination: Each Al(III) center is hexacoordinated, achieving an octahedral geometry completed by a coordinated water molecule[3].
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Asymmetric α-Hydroxyl Participation: The two alcoholic hydroxyl groups located alpha (α) to the terminal carboxylates actively participate in metal binding, but they do so asymmetrically.
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The μ₂-Alkoxo Bridge: One of the deprotonated α-hydroxyl groups coordinates in a terminal fashion to a single Al(III) ion, while the second α-alkoxo group acts as a μ₂-bridge, linking two adjacent Al(III) centers[3]. This bridging motif is the structural linchpin that stabilizes the [[Al(LH₋₂)(H₂O)]₂]²⁻ dimeric anion.
Solution-State Speciation and DFT Insights
The solid-state architecture is not merely a crystallization artifact; detailed ESI-MS and NMR studies confirm that the dimeric complex retains its structural integrity in aqueous solution[3].
The assembly of this complex is a strictly pH-dependent thermodynamic process. At highly acidic pH, Al(III) exists primarily as the [Al(H₂O)₆]³⁺ solvate[1]. As the pH is raised to ~3.0, the terminal carboxylates deprotonate and coordinate to the metal. Between pH 4.0 and 5.0, the Lewis acidity of the coordinated Al(III) lowers the pKa of the adjacent α-hydroxyl groups, triggering their deprotonation. This loss of protons allows the alkoxo oxygens to outcompete bulk water and hydroxide ions, driving the dimerization process to prevent the precipitation of insoluble Al(OH)₃[1].
Density Functional Theory (DFT) calculations on the [[Al(LH₋₂)(H₂O)]₂]²⁻ ion have provided a quantum-mechanical rationale for this stability, revealing that multiple molecular orbitals actively participate in delocalizing electron density across the bridging oxygen atoms and the highly charged Al(III) centers[3].
Figure 1: pH-dependent speciation and structural evolution of the Al(III)-glucarate complex.
Quantitative Summary of Coordination Parameters
To facilitate rapid comparison for assay development and computational modeling, the critical structural and speciation parameters of the Al(III)-glucarate system are summarized below.
Table 1: Structural and Speciation Parameters of Al(III)-D-Glucarate Complexes
| Parameter | Value / Description |
| Metal Center (Lewis Acid) | Al(III) (Crystal radius: 0.675 Å, Hard character) |
| Ligand (Lewis Base) | D-Glucaric acid (H₂L, C₆H₁₀O₈) |
| Dominant Solid-State Species | K₂[[Al(LH₋₂)(H₂O)]₂]·H₂O |
| Coordination Geometry | Hexacoordinated (Octahedral) |
| Bridging Motif | μ₂-alkoxo bridge (via deprotonated α-OH) |
| Dimerization pH Threshold | pH 4.0 – 5.0 |
| Ligand Deprotonation State | LH₋₂ (4 protons lost: 2x COOH, 2x α-OH) |
Experimental Methodologies: A Self-Validating Approach
As an application scientist, executing these syntheses requires strict control over reaction thermodynamics. The following protocols are designed as self-validating systems to ensure structural fidelity.
Protocol 1: Synthesis of the D-Glucaric Acid Ligand
Causality: Nitric acid acts as a strong oxidizing agent capable of converting both the aldehyde (C1) and primary alcohol (C6) of D-glucose into carboxylic acids. Sodium nitrite acts as an essential radical initiator[4].
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Oxidation Initiation: Add 0.5 mol of D-glucose and 1.45 mmol of NaNO₂ slowly over 20 minutes to 128 mL of 65% HNO₃ previously heated to 60 °C[4].
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Thermal Control (Critical): Maintain the reaction strictly between 55–60 °C for 1 hour[4]. Validation: A drop below 50 °C stalls the oxidation (yielding gluconic acid), while exceeding 65 °C causes irreversible carbon-chain cleavage.
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Neutralization: Cool the mixture to ambient temperature. Gradually add 45% KOH solution until the pH exceeds 9.0[4].
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Precipitation: Cool the solution to 20 °C and carefully back-titrate with 70% HNO₃ to exactly pH 3.4[4]. Validation: pH 3.4 is the thermodynamic sweet spot for precipitating potassium acid glucarate. Confirm the precipitate's identity via FT-IR (C=O stretch at ~1720 cm⁻¹).
Protocol 2: Synthesis and Isolation of K₂[[Al(LH₋₂)(H₂O)]₂]·H₂O
Causality: Al(III) is highly susceptible to hydrolysis. By carefully titrating KOH in the presence of the ligand, the α-hydroxyl groups are deprotonated, allowing them to outcompete hydroxide ions for the Al(III) coordination sphere and form the stable dimer[3].
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Solubilization: Dissolve 10 mmol of potassium acid glucarate in 50 mL of deionized water.
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Metal Addition: Add an equimolar amount (10 mmol) of Aluminum chloride hexahydrate (AlCl₃·6H₂O) under continuous stirring.
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pH-Driven Dimerization: Gradually titrate the solution with 0.1 M KOH until the pH stabilizes between 4.0 and 5.0. Validation: The solution must remain optically clear. If turbidity appears, it indicates Al(OH)₃ precipitation due to localized pH spikes (titration was too fast).
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Crystallization: Allow the clear solution to slowly evaporate at room temperature over several days.
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Harvesting: Collect the resulting K₂[[Al(LH₋₂)(H₂O)]₂]·H₂O crystals, wash with cold ethanol, and dry under vacuum. Validation: Analyze the reconstituted crystals via ESI-MS in negative ion mode; the presence of the [[Al(LH₋₂)(H₂O)]₂]²⁻ peak confirms the dimeric core[3].
Figure 2: Workflow and complexation pathway for synthesizing the Al(III)-D-glucarate dimer.
References
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A Review on Coordination Properties of Al(III) and Fe(III) toward Natural Antioxidant Molecules: Experimental and Theoretical Insights - nih.gov 1
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Biobased Chemistry and Technology: Derivatives of Aldaric acids as Key Intermediates for Sustainable Products and Materials - polimi.it 2
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Impact of the Three-Dimensional Arrangements of Polyhydroxylated Crosslinkers on the Resulting Properties of Chitosan-Based Hydrogels - mdpi.com4
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AlIII ion complexes of saccharic acid and mucic acid: a solution and solid-state study - nih.gov 3
Sources
- 1. A Review on Coordination Properties of Al(III) and Fe(III) toward Natural Antioxidant Molecules: Experimental and Theoretical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. politesi.polimi.it [politesi.polimi.it]
- 3. AlIII ion complexes of saccharic acid and mucic acid: a solution and solid-state study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
